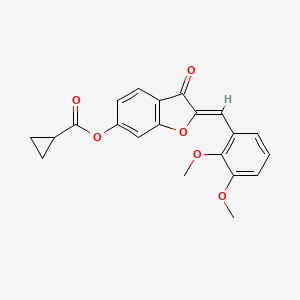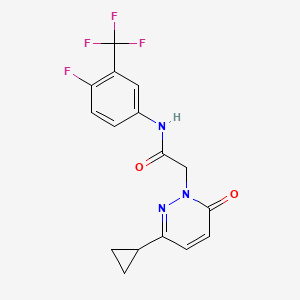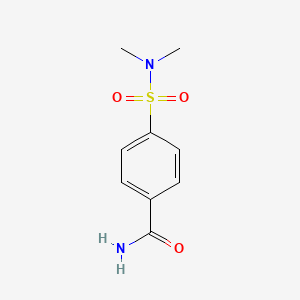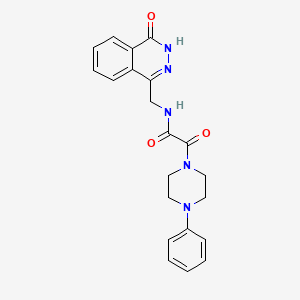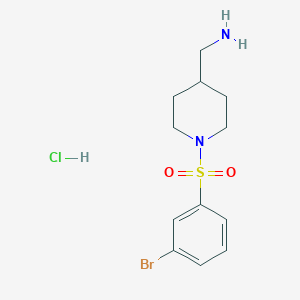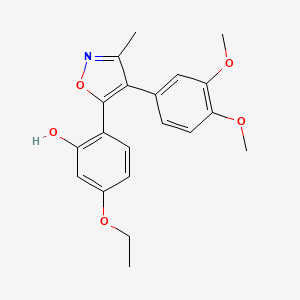
2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including isoxazole, phenol, and ether groups . It’s likely to be related to the class of compounds known as phenethylamines, which are organic compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving decarboxylation, aldoxime reaction, and dehydration reaction . Another method involves the Michael addition of N-heterocycles to chalcones .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques, including vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies .Chemical Reactions Analysis
The chemical reactions of similar compounds involve both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . The reaction mechanism involves several non-enzymatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a liquid state at 20 degrees Celsius, storage under inert gas, and sensitivity to air .科学的研究の応用
Biodegradation and Environmental Fate
Studies have investigated the mechanisms involved in the biodegradation and environmental fate of compounds structurally related to "2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol". For instance, the degradation of lignin model compounds, which share structural similarities, involves complex mechanisms that highlight the role of specific functional groups in the biodegradation process. This research is critical for understanding how such compounds might behave in natural environments and how their degradation can be facilitated (T. Yokoyama, 2015).
Role as Intermediates in Synthesis
Compounds with structures similar to "2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol" have been explored as intermediates in the synthesis of biologically active molecules. These studies contribute to the field of medicinal chemistry by providing pathways to synthesize new drugs and bioactive compounds with potential health benefits. For example, research on the synthesis of furan derivatives from plant biomass highlights the importance of such compounds in developing new polymers and functional materials, indicating a broader application in sustainable material science (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Pharmacological Potential
Phenolic compounds, including those structurally related to "2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol", have been studied for their pharmacological properties. Research has shown that these compounds possess antioxidant, anti-inflammatory, and other health-beneficial effects. A review of thymol, a phenolic compound, outlines its therapeutic potential and underscores the importance of such molecules in developing new treatments and pharmaceuticals (M. F. Nagoor Meeran, H. Javed, H. Al Taee, S. Azimullah, S. Ojha, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-5-25-14-7-8-15(16(22)11-14)20-19(12(2)21-26-20)13-6-9-17(23-3)18(10-13)24-4/h6-11,22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKAFCHWVMIGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2428225.png)
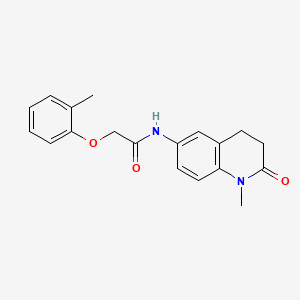
![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428229.png)
